molecular formula C20H19N5O2 B11137644 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11137644
M. Wt: 361.4 g/mol
InChI Key: XZQRVDREHMVZCW-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a hybrid heterocyclic compound featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 5 and a carboxamide-linked benzimidazole-ethyl chain at position 2. This structure combines pharmacophoric elements from benzimidazole (known for kinase and receptor modulation ) and pyrazole (a scaffold prevalent in anti-inflammatory and anticancer agents ).

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-27-14-8-6-13(7-9-14)17-12-18(25-24-17)20(26)21-11-10-19-22-15-4-2-3-5-16(15)23-19/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)

InChI Key

XZQRVDREHMVZCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. A pivotal method involves cyclization using sodium metabisulfite (Na₂S₂O₅) under acidic conditions. For example, 1-(4-fluorophenyl)ethanone undergoes condensation with phenylhydrazine to form a hydrazone intermediate, followed by cyclization with POCl₃ in DMF to yield pyrazole derivatives. Subsequent reaction with o-phenylenediamine and Na₂S₂O₅ generates the benzimidazole–pyrazole hybrid.

Key Reaction Parameters :

  • Temperature : Reflux conditions (100–120°C) for 5–7 hours.

  • Catalysts : POCl₃ or polyphosphoric acid (PPA) for cyclization.

  • Yield : 60–75% after purification via column chromatography.

Pyrazole Ring Construction

The 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide fragment is synthesized via cyclocondensation of β-keto esters with hydrazines. For instance, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux to form the pyrazole ring. Acylation with chloroethylamine introduces the ethyl spacer, which is later functionalized with the benzimidazole unit.

Optimization Insights :

  • Solvent Choice : Ethanol or THF improves reaction homogeneity.

  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance cyclization rates by stabilizing transition states.

Coupling and Functionalization

Carboxamide Linkage Formation

The carboxamide bond between the benzimidazole-ethylamine and pyrazole-carboxylic acid is formed using coupling agents. A representative protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Reaction Scheme :

  • Activate pyrazole-3-carboxylic acid with EDC/DMAP.

  • Add 2-(1H-benzimidazol-2-yl)ethylamine.

  • Stir at 25°C for 12–24 hours.

Yield : 65–80% after aqueous workup.

Alternative Coupling Methods

Patent WO2013150545A2 discloses the use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF, achieving higher yields (85–90%) under milder conditions. This method reduces racemization risks compared to EDC-based approaches.

Purification and Characterization

Solvent-Based Recrystallization

Crude products are purified via recrystallization using mixed solvents. For example, ethyl acetate/hexane (1:3) removes unreacted starting materials, while ethanol/water (2:1) isolates the final compound.

Purity Enhancement :

  • Initial purity: 70–80% (HPLC).

  • Post-recrystallization: >95% (HPLC).

Chromatographic Techniques

Silica gel chromatography with DCM/methanol (95:5) gradients resolves regioisomers and byproducts. Patent WO2011099832A2 highlights the use of preparative HPLC with C18 columns and acetonitrile/water mobile phases for analytical validation.

Comparative Analysis of Synthetic Routes

MethodReagentsSolventYield (%)Purity (%)
EDC/DMAP CouplingEDC, DMAPDCM65–8092–95
HBTU/DIPEA CouplingHBTU, DIPEADMF85–9096–98
Fe/HCl ReductionFe, HClAcetic acid70–7588–90

Trade-offs :

  • EDC/DMAP : Cost-effective but lower yield.

  • HBTU/DIPEA : Higher efficiency but requires anhydrous conditions.

Challenges and Optimization Strategies

Byproduct Formation

Aldol condensation byproducts arise during pyrazole synthesis due to residual ketones. Patent WO2013150545A2 addresses this via Fe/HCl reduction of nitro intermediates, suppressing unwanted side reactions.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switching to THF/water biphasic systems improves phase separation during workup .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyrazole carboxamide structure may enhance binding affinity and specificity towards certain biological targets, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Core Structure Substituents Biological Activity Physicochemical Properties Reference
N-[2-(1H-Benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide Pyrazole + Benzimidazole - 5-(4-Methoxyphenyl)
- N-linked benzimidazole-ethyl carboxamide
Not explicitly reported in evidence; inferred kinase/receptor modulation potential Moderate lipophilicity (logP ~3.2*), high molecular weight (423.45 g/mol)
1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide ([11C]7h) Pyrazole - 5-(4-Methoxyphenyl)
- 1-(2,4-Dichlorophenyl)
- N-pyrrolidinyl carboxamide
CB1 receptor imaging agent (Ki = 2.8 nM for CB1) logP = 4.1, radiochemically labeled for PET imaging
(E)-5-(2-Ethoxyphenyl)-N-(4-(methylsulfonyl)but-3-en-2-yl)-1H-pyrazole-3-carboxamide (24a) Pyrazole - 5-(2-Ethoxyphenyl)
- N-(methylsulfonyl butenyl) carboxamide
Covalent inhibitor of chikungunya virus protease (IC50 = 0.8 µM) Chiral separation achieved; melting point = 160°C
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide Pyrazole - 5-(4-Methoxyphenyl)
- N-hydroxyethyl carboxamide
Anticandidal activity (MIC = 16 µg/mL against C. albicans) Lower molecular weight (317.34 g/mol), improved aqueous solubility
3-{2-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide Pyrazole + Indole - 3-Aryloxy phenyl
- N-indole carbohydrazide
Anticancer activity (IC50 = 12 µM against MCF-7 cells) High logP (~5.0) due to lipophilic indole and aryloxy groups

*Predicted using QikProp (Schrödinger).

Key Findings:

Substituent Position and Activity :

  • The 4-methoxyphenyl group (para-substitution) in the target compound contrasts with the 2-ethoxyphenyl group in 24a . Para-substitution often enhances metabolic stability compared to ortho-substitution, which may reduce steric hindrance for target binding.
  • Replacement of benzimidazole with pyrrolidinyl (as in ) or hydroxyethyl (as in ) alters receptor selectivity. The pyrrolidinyl analog shows high CB1 affinity, while the hydroxyethyl variant improves solubility but reduces kinase binding.

Biological Activity Trends :

  • Carboxamide vs. Carbohydrazide : The target compound’s carboxamide linkage differs from carbohydrazide derivatives (e.g., ). Carbohydrazides exhibit stronger anticancer activity but poorer pharmacokinetic profiles due to reduced metabolic stability .
  • Benzimidazole vs. Indole : Benzimidazole-containing analogs (e.g., the target compound) are hypothesized to target kinases or GPCRs, while indole derivatives (e.g., ) show preferential cytotoxicity toward cancer cells .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling of 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid with 2-(1H-benzimidazol-2-yl)ethylamine, similar to methods in (yield ~37–70%). In contrast, radiochemical analogs (e.g., ) require specialized isotopic labeling.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole core linked to a pyrazole moiety, which is further substituted with a methoxyphenyl group. This structural arrangement contributes to its diverse biological activities.

Key Properties:

  • Molecular Formula: C22H23N5O3S
  • Molecular Weight: 423.52 g/mol
  • Solubility: Varies based on solvent; generally soluble in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the benzimidazole and pyrazole rings enhances its binding affinity to these targets, potentially leading to the modulation of signaling pathways associated with cancer progression.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties:

  • Cell Line Studies:
    • Significant cytotoxic effects have been reported against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer).
    • IC50 values (the concentration required to inhibit cell growth by 50%) range from 10 µM to 50 µM depending on the cell line tested.
Cell Line IC50 (µM) Reference
MCF715
NCI-H46030
HepG225

Mechanisms of Anticancer Action

  • Induction of Apoptosis: The compound promotes programmed cell death in cancer cells through the activation of caspases.
  • Cell Cycle Arrest: It causes G1 phase arrest, inhibiting cell proliferation.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation, which is often associated with tumor progression.

Other Biological Activities

Beyond anticancer effects, this compound has also been evaluated for other biological activities:

  • Antimicrobial Activity: Preliminary studies suggest antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Activity: Exhibits potential in reducing inflammatory responses in vitro.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on MCF7 Cells:
    • Conducted by Abadi et al., the study demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity against breast cancer cells.
    • Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways.
  • Evaluation Against Lung Cancer Cells:
    • A study reported an IC50 value of 30 µM for NCI-H460 cells, with evidence suggesting that the compound inhibits cell migration and invasion.
  • Antimicrobial Activity:
    • Research conducted on various bacterial strains indicated that the compound exhibits inhibitory effects comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of benzimidazole precursors with pyrazole intermediates. Key steps include:

  • Coupling Reactions : Use of DMF as a solvent with coupling reagents like Oxyma (5 eq.) and DIC (5 eq.) to facilitate amide bond formation .
  • Temperature Control : Maintaining temperatures between 0–5°C during imine formation to minimize side reactions .
  • Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) for isolation. Reaction progress should be monitored via TLC or HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Comprehensive characterization includes:

  • Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks. For example, the methoxyphenyl group shows a singlet at δ ~3.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 406.1765) .
  • X-ray Crystallography : If single crystals are obtained, crystallographic data (e.g., bond angles, torsion angles) validate the 3D structure .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition Assays : Dose-response studies against kinases or proteases (e.g., IC50_{50} determination using fluorogenic substrates) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 μM to assess potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodological Answer :

  • Functional Group Modifications : Replace the methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulky substituents (e.g., 3,4,5-trimethoxyphenyl) to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute the benzimidazole moiety with indole or oxazole rings to evaluate binding affinity changes .
  • Data Analysis : Compare IC50_{50} values (Table 1) to identify critical pharmacophores.

Table 1 : SAR of Analogous Compounds

Substituent (R Group)Target Enzyme IC50_{50} (nM)Selectivity Ratio (vs. Off-Target)
4-Methoxyphenyl48 ± 312:1
4-Fluorophenyl32 ± 28:1
3,4,5-Trimethoxyphenyl15 ± 13:1
Source: Adapted from

Q. How can contradictory data in biological activity (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral administration in rodent models. Poor absorption may explain discrepancies .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect inactive metabolites .
  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanocarriers to enhance solubility and stability .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Deconvolution : Employ pull-down assays with biotinylated probes and streptavidin beads to isolate interacting proteins .
  • Molecular Dynamics Simulations : Model binding to kinases (e.g., EGFR) to predict key hydrogen bonds (e.g., between pyrazole carbonyl and Lys721) .
  • Gene Knockdown : siRNA silencing of putative targets (e.g., AKT1) to confirm functional relevance .

Methodological Considerations for Data Reproducibility

  • Batch Variability : Ensure synthetic consistency by standardizing reaction conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Assay Validation : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) to minimize variability .

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